An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyltrichlorosilane
An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyltrichlorosilane (C₄H₉Cl₃Si) is a versatile organosilane compound that plays a critical role in a multitude of chemical syntheses and material science applications. Its unique molecular structure, featuring a bulky isobutyl group and three reactive chloro substituents, dictates its distinct chemical behavior. This guide provides a comprehensive exploration of the chemical properties and reactivity of isobutyltrichlorosilane, offering insights into its handling, reaction mechanisms, and practical applications. With a focus on scientific integrity and field-proven knowledge, this document is intended to be an essential resource for researchers, scientists, and professionals in drug development and other advanced scientific fields.
Physicochemical Properties of Isobutyltrichlorosilane
Isobutyltrichlorosilane is a colorless, flammable liquid with a pungent odor.[1] It is highly sensitive to moisture and reacts readily with water and other protic solvents.[2] Proper handling in a dry, inert atmosphere is crucial to prevent unintended reactions and ensure safety.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉Cl₃Si | [3] |
| Molecular Weight | 191.56 g/mol | [3] |
| CAS Number | 18169-57-8 | [3] |
| Boiling Point | 140 °C (lit.) | [2] |
| Density | 1.15 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 37 °C | [2] |
| Refractive Index | n20/D 1.435 (lit.) | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of isobutyltrichlorosilane. The following data provides a summary of its key spectral features.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Provides information on the proton environment in the isobutyl group. |
| ¹³C NMR | Characterizes the carbon skeleton of the isobutyl group. |
| Mass Spectrometry (MS) | Shows the molecular ion peak and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Reveals vibrational frequencies of Si-Cl and C-H bonds. |
Core Reactivity and Mechanistic Pathways
The reactivity of isobutyltrichlorosilane is dominated by the electrophilic nature of the silicon atom and the lability of the silicon-chlorine bonds. This section delves into the primary reaction pathways of this versatile reagent.
Hydrolysis and Condensation: The Gateway to Siloxanes
The most prominent reaction of isobutyltrichlorosilane is its hydrolysis, which proceeds rapidly in the presence of water to form isobutylsilanetriol and hydrochloric acid. This reaction is the foundational step in the synthesis of isobutyl-functionalized silicones and siloxane resins. The isobutylsilanetriol intermediate is highly unstable and readily undergoes self-condensation to form polysiloxanes.
The overall reaction can be summarized as:
C₄H₉SiCl₃ + 3H₂O → C₄H₉Si(OH)₃ + 3HCl
The subsequent condensation proceeds as follows:
n C₄H₉Si(OH)₃ → (C₄H₉SiO₁.₅)n + 1.5n H₂O
The structure of the resulting polysiloxane can be controlled by carefully managing the reaction conditions, such as the water concentration, pH, and the presence of catalysts.[4] This allows for the synthesis of a wide range of materials, from linear oils to highly cross-linked resins and well-defined cage structures like polyhedral oligomeric silsesquioxanes (POSS).
Caption: Stepwise substitution in Grignard reactions.
Experimental Protocols: A Practical Guide
The following protocols are provided as a guide for common reactions involving isobutyltrichlorosilane. It is imperative that all manipulations are carried out in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.
Protocol for Controlled Hydrolysis to Isobutyl-T₈-POSS
This protocol outlines the synthesis of octaisobutyl-T₈-polyhedral oligomeric silsesquioxane (POSS), a well-defined, cage-like molecule with significant potential in materials science.
Materials:
-
Isobutyltrichlorosilane
-
Methanol
-
Toluene
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of isobutyltrichlorosilane in toluene.
-
In the dropping funnel, prepare a mixture of methanol and water.
-
Cool the flask containing the isobutyltrichlorosilane solution to 0 °C in an ice bath.
-
Slowly add the methanol/water mixture to the stirred solution of isobutyltrichlorosilane over a period of several hours. The slow addition is crucial to control the exotherm and prevent the formation of undesirable linear polymers.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (typically 24-48 hours).
-
Add a catalytic amount of concentrated hydrochloric acid to promote the cage-forming condensation.
-
Continue stirring at room temperature for several days, monitoring the reaction progress by techniques such as ²⁹Si NMR until the desired T₈-POSS is the major product.
-
Work-up the reaction by washing the organic layer with water to remove any remaining acid and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/methanol).
Protocol for Surface Modification of Silica Gel
This protocol describes the functionalization of a silica surface with isobutyl groups, rendering it hydrophobic.
Materials:
-
Silica gel (pre-dried at 150 °C for 4 hours)
-
Isobutyltrichlorosilane
-
Anhydrous toluene
-
Anhydrous triethylamine
Procedure:
-
In a round-bottom flask, suspend the pre-dried silica gel in anhydrous toluene under an inert atmosphere.
-
To this suspension, add anhydrous triethylamine, which will act as an HCl scavenger.
-
Slowly add isobutyltrichlorosilane to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete surface coverage.
-
Allow the mixture to cool to room temperature.
-
Isolate the modified silica gel by filtration.
-
Wash the filtered solid sequentially with toluene, methanol, and then diethyl ether to remove any unreacted silane and byproducts.
-
Dry the functionalized silica gel under vacuum at an elevated temperature (e.g., 80 °C) to remove any residual solvent.
Protocol for Grignard Reaction with Phenylmagnesium Bromide
This protocol details the synthesis of isobutyldiphenylchlorosilane.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Isobutyltrichlorosilane
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Gentle warming may be necessary. .
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isobutyltrichlorosilane:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of isobutyltrichlorosilane in anhydrous diethyl ether or THF.
-
Add the isobutyltrichlorosilane solution dropwise to the stirred Grignard reagent at 0 °C. The stoichiometry should be carefully controlled to favor the formation of the desired product (in this case, two equivalents of the Grignard reagent per equivalent of isobutyltrichlorosilane).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Safety and Handling
Isobutyltrichlorosilane is a flammable and corrosive material that reacts violently with water. [1][5]It is imperative to handle this chemical with extreme caution in a well-ventilated fume hood, away from ignition sources. [5]Personal protective equipment, including chemical splash goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. [1][5]In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [6]For spills, use a non-combustible absorbent material and dispose of it as hazardous waste. Never use water to clean up a spill. [5]
Applications
The unique reactivity of isobutyltrichlorosilane makes it a valuable precursor in several applications:
-
Surface Modification: It is used to render surfaces such as glass, silica, and other inorganic materials hydrophobic. [7]This is particularly useful in the preparation of specialty coatings, water-repellent treatments, and in chromatography.
-
Silicone Polymers: As a trifunctional monomer, it is a key building block for the synthesis of isobutyl-substituted silicone resins and elastomers with tailored properties.
-
Coupling Agent: It can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices in composite materials. [7]* Precursor to Advanced Materials: It serves as a starting material for the synthesis of advanced materials such as polyhedral oligomeric silsesquioxanes (POSS), which have applications in nanotechnology and advanced composites.
Conclusion
Isobutyltrichlorosilane is a highly reactive and versatile organosilane that offers a broad range of synthetic possibilities. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. This guide has provided a detailed overview of these aspects, with the aim of empowering scientists and researchers to harness the full potential of this valuable chemical intermediate.
References
-
Gelest, Inc. (2015). ISOBUTYLTRICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Isobutyltrichlorosilane (CAS 18169-57-8). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Isobutyltrichlorosilane. Retrieved from [Link]
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PubChem. (n.d.). Silane, trichloro(2-methylpropyl)-. Retrieved from [Link]
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Hemlock Semiconductor. (2020). Fact Sheet: “Chlorosilanes”. Retrieved from [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
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